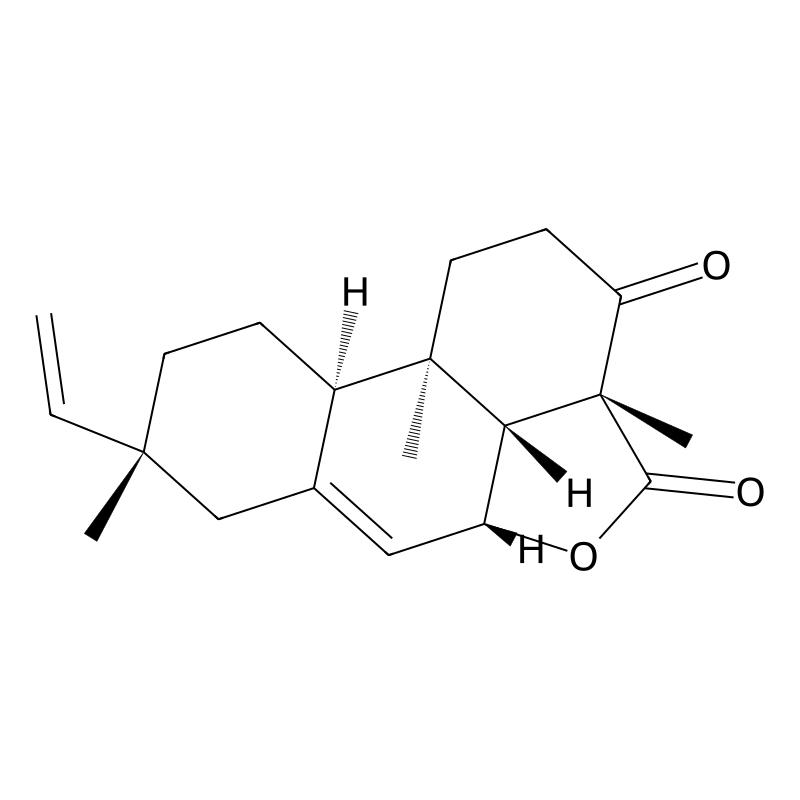

Momilactone A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Momilactone A (CAS: 51415-07-7) is a high-value 9β-H-pimarane diterpene lactone naturally derived from rice (Oryza sativa). Functioning primarily as a phytoalexin and allelochemical, it serves as a critical analytical standard and structural precursor in agrochemical and pharmaceutical research. For procurement professionals, lead-discovery chemists, and agricultural scientists, securing highly pure Momilactone A is essential for mapping plant defense pathways, developing targeted bio-herbicides, and establishing quantitative baselines for novel enzyme inhibitors. Its distinct structural profile—lacking the hemiketal hydroxyl group found in its close analog Momilactone B—grants it unique target specificities and thermal properties that dictate its use in specialized downstream applications[1].

Research Fit

Buyers often face the choice of procuring crude rice hull extracts, mixed momilactone standards, or the closely related analog Momilactone B. Generic substitution fails because Momilactone A and B exhibit divergent biological target affinities and distinct roles in biosynthetic pathways. While Momilactone B is frequently cited as the broader, more potent general allelochemical, Momilactone A demonstrates superior, highly specific field-level inhibition against certain noxious weed variants (such as Scirpus juncoides) and acts as the direct, primary enzymatic product of CYP701A8 (momilactone-A synthase). Utilizing crude mixtures or substituting with the B analog compromises assay reproducibility, obscures early-stage biosynthetic pathway data in disease resistance screening, and leads to suboptimal formulation efficacy in targeted bio-herbicide development [1].

Substitution Risk

Selective Paddy Weed Inhibition

In field-level bioassays evaluating natural herbicide potential, Momilactone A demonstrates superior targeted suppression of specific broadleaf weeds compared to Momilactone B. At an application rate of 4000 g a.i./ha, Momilactone A achieved a 90% inhibitory effect on the weed Scirpus juncoides, quantitatively outperforming the B analog in this specific target application [1].

| Evidence Dimension | Field-level weed growth inhibition |

| Target Compound Data | 90% inhibition of Scirpus juncoides |

| Comparator Or Baseline | Momilactone B (lower specific inhibition) |

| Quantified Difference | Superior specific suppression for targeted weed species |

| Conditions | Paddy field application at 4000 g a.i./ha evaluated at 14 days |

Justifies the selection of Momilactone A as the preferred active ingredient lead for bio-herbicides specifically targeting Scirpus juncoides and related weed variants.

MB: 1.2/123.9/53.4 µg

MB 65× more potent vs B. cinerea

Early-Stage Disease Biomarker

Momilactone A is the direct product of momilactone-A synthase (CYP701A8) and serves as the primary early-response biomarker for rice blast (Magnaporthe oryzae) resistance. In resistant plant mutants, Momilactone A concentrations increase 100–400-fold within 2 days post-inoculation compared to wild-type baselines, actively suppressing fungal growth before downstream secondary metabolites fully accumulate[1].

| Evidence Dimension | Pathogen-induced compound accumulation |

| Target Compound Data | 100–400-fold concentration increase |

| Comparator Or Baseline | Wild-type baseline accumulation |

| Quantified Difference | 2 to 2.6 orders of magnitude higher accumulation |

| Conditions | 2 days post-inoculation with Magnaporthe oryzae in resistant mutants |

Validates the procurement of Momilactone A as the essential analytical standard for early-detection assays in agricultural disease resistance breeding.

MB: lower suppression reported

α-Glucosidase Inhibitory Activity

Beyond its agrochemical utility, Momilactone A exhibits significant potential as a pharmaceutical lead. In enzymatic assays, Momilactone A demonstrated an IC50 of 991.95 µg/mL against α-glucosidase. This performance is approximately 2.5-fold more potent than the commercial antidiabetic standard acarbose, establishing it as a high-value reference compound for functional food and drug discovery workflows [1].

| Evidence Dimension | In vitro α-glucosidase inhibition (IC50) |

| Target Compound Data | 991.95 µg/mL |

| Comparator Or Baseline | Acarbose standard |

| Quantified Difference | 2.5-fold greater inhibitory potency |

| Conditions | In vitro enzymatic assay |

Provides a quantitative mandate for using Momilactone A as a benchmark standard in antidiabetic screening programs rather than relying solely on commercial synthetics.

MB: EC50 790.7 µg

MA ~0.9% higher scavenging

Thermal Extraction Stability

Momilactone A possesses a distinct thermal profile, with a melting point of 234–236 °C, compared to the 240 °C melting point of Momilactone B. During high-temperature extraction and yield optimization processes (e.g., thermal treatment at 100 °C for up to 3 hours), the stability and recovery parameters for Momilactone A differ significantly from its analogs, necessitating the use of pure, compound-specific standards for accurate process calibration and degradation tracking [1].

| Evidence Dimension | Melting point and thermal processing baseline |

| Target Compound Data | 234–236 °C |

| Comparator Or Baseline | Momilactone B (240 °C) |

| Quantified Difference | 4–6 °C lower melting point |

| Conditions | Solid-state thermal characterization and 100 °C extraction optimization |

Critical for chemical engineers and analytical chemists designing optimized, temperature-controlled extraction and purification workflows from natural biomass.

MB: IC50 4.49/5.09 µM

MAB (1:1): IC50 4.61/5.59 µM

Cancer cells: significant viability inhibition

MB > MA vs Gram-positive (P. ovalis, B. cereus, B. pumilus)

Crop Resistance Breeding Standard

Because Momilactone A exhibits a 100–400-fold accumulation spike within 2 days of Magnaporthe oryzae infection, it is the exact compound required as a biomarker standard for early-detection assays in agricultural laboratories screening for blast-resistant rice cultivars [1].

Targeted Bio-Herbicide Lead

Given its proven 90% inhibitory efficacy against specific weeds like Scirpus juncoides at 4000 g a.i./ha, Momilactone A is the optimal choice for agrochemical developers formulating targeted, natural-product-based paddy herbicides where broad-spectrum analogs may fail or cause off-target effects [2].

Antidiabetic Drug Discovery Reference

With an α-glucosidase IC50 of 991.95 µg/mL that outperforms the commercial standard acarbose by 2.5-fold, Momilactone A serves as a highly relevant positive control and structural lead in pharmaceutical and nutraceutical screening programs focusing on metabolic disorders [3].

Application Fit Matrix

References

- [1] Kato-Noguchi, H., et al. (2023). Defensive Molecules Momilactones A and B: Function, Biosynthesis, Induction and Occurrence. Toxins, 15(3), 241.

- [2] Chung, I. M., et al. (2006). Evaluation of Allelopathic Potential and Quantification of Momilactone A, B from Rice Hull Extracts and Assessment of Inhibitory Bioactivity on Paddy Field Weeds. Journal of Agricultural and Food Chemistry, 54(7), 2527-2536.

- [3] Quan, N. V., et al. (2019). Momilactones A and B Are α-Amylase and α-Glucosidase Inhibitors. Molecules, 24(3), 433.

Physical Description

XLogP3

Melting Point

Wikipedia

Use Classification

Explore Compound Types